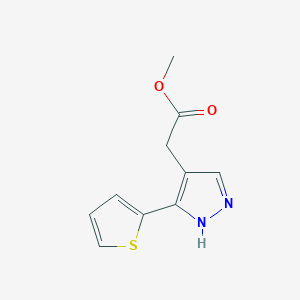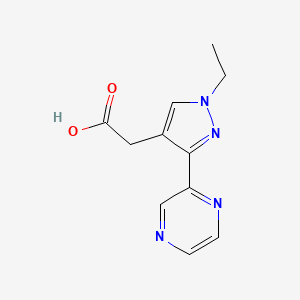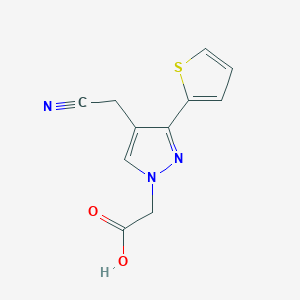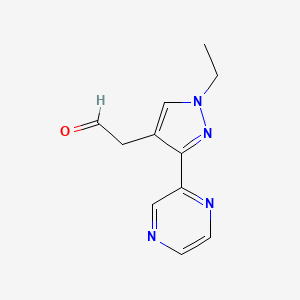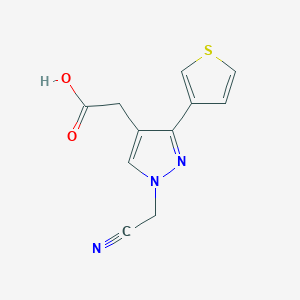
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
Descripción general
Descripción
“2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H11N3S. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives, such as the compound , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives like 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile are pivotal in the development of organic semiconductors . These materials are used to create thin-film transistors, solar cells, and light-emitting diodes. Their molecular structure allows for fine-tuning of electronic properties, making them suitable for flexible electronics and displays.
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . They protect metals and alloys from corrosion by forming a barrier layer that prevents the interaction of the metal surface with corrosive substances, which is crucial in extending the lifespan of machinery and infrastructure.
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties . Compounds with a thiophene ring have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This makes them valuable for drug development and therapeutic applications.
Organic Light-Emitting Diodes (OLEDs)
The application of thiophene derivatives in the fabrication of OLEDs is significant . OLED technology is widely used in display and lighting systems due to its advantages over traditional LEDs, such as higher brightness, faster response time, and the ability to produce flexible display panels.
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules are also used in OFETs . OFETs are a type of field-effect transistor that uses an organic semiconductor in its channel. These devices are key components in various electronic devices, including RFID tags, sensors, and flexible display technologies.
Synthesis of Biologically Active Compounds
The synthesis of thiophene derivatives through various reactions, such as the Gewald reaction, is crucial in creating biologically active compounds . These compounds are then used for medicinal chemistry to develop advanced drugs with a variety of biological effects.
Direcciones Futuras
Thiophene-based compounds, such as “2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile”, continue to be an area of interest for scientists due to their potential biological activity and their role in the advancement of organic semiconductors . Future research may focus on exploring these properties further and developing new synthesis methods.
Propiedades
IUPAC Name |
2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-14-7-9(3-5-12)11(13-14)10-4-6-15-8-10/h4,6-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKSOTTWITDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





